

Eleclazine Clinical Trial for VT/VF: A Technical Overview of Discontinuation

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Compound of Interest		
Compound Name:	Eleclazine	
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This technical support document provides researchers, scientists, and drug development professionals with a concise overview of the reasons behind the discontinuation of the **eleclazine** clinical trials for the treatment of ventricular tachycardia (VT) and ventricular fibrillation (VF).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **eleclazine** clinical trial for VT/VF?

A1: The clinical trial for **eleclazine** in patients with ventricular tachycardia (VT) and ventricular fibrillation (VF) was discontinued primarily due to a lack of efficacy.[1][2] An interim analysis of the study data revealed that **eleclazine** failed to demonstrate a significant reduction in the incidence of implantable cardioverter-defibrillator (ICD) shocks and pacing events when compared to a placebo.[1]

Q2: What was the proposed mechanism of action for eleclazine in treating VT/VF?

A2: **Eleclazine** is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1][3][4] In pathological conditions, an enhanced late sodium current can lead to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias.[3] By inhibiting this late







current, **eleclazine** was expected to stabilize the cardiac cell membrane and reduce the likelihood of arrhythmias like VT and VF.[3]

Q3: Were there any significant safety concerns that led to the trial's discontinuation?

A3: The available information does not point to significant safety concerns as the primary driver for discontinuing the VT/VF trial. The decision was based on the failure to meet the primary efficacy endpoints.[1] It is important to note that following the lack of efficacy in the VT/VF trial, the development program for **eleclazine** across all indications, including Long QT Syndrome Type 3 (LQT3) and Hypertrophic Cardiomyopathy (HCM), was halted.[1]

Q4: What was the patient population for the **eleclazine** VT/VF trial?

A4: The trial enrolled patients with a history of ventricular tachycardia (VT) or ventricular fibrillation (VF) who had an implantable cardioverter-defibrillator (ICD).[1] This allowed for the monitoring of arrhythmic events through ICD-recorded shocks and pacing.

Q5: How does **eleclazine** differ from other sodium channel blockers?

A5: **Eleclazine** was designed to be a selective inhibitor of the late sodium current, with minimal effects on the peak sodium current.[4] This selectivity was intended to offer a better safety profile compared to less selective sodium channel blockers, which can sometimes be proarrhythmic by slowing conduction velocity.[4]

Quantitative Data Summary

While specific quantitative data from the discontinued VT/VF trial is not publicly available, the following table summarizes the key findings from a Phase 3 study of **eleclazine** in patients with Long QT Syndrome Type 3 (LQT3), which was also discontinued. This provides some context on the drug's clinical effects.



Parameter	Value	Reference
Study Population	41 subjects with genotype- confirmed LQT3	[5][6]
Baseline Mean Daytime QTcF	507.5 ms (SD 38.11)	[5][6]
Primary Efficacy Endpoint	Change in mean daytime QTcF from baseline to Week 24	[5][6]
Mean Decrease in Daytime QTcF at 24 Weeks	8.5 ms (SD 18.03, p<0.01)	[5][6]
Serious Adverse Events (Unrelated)	1 (kidney stone)	[5][6]
ICD Shocks Reported	1 (occurred 33 days after drug discontinuation)	[5][6]

Experimental Protocols

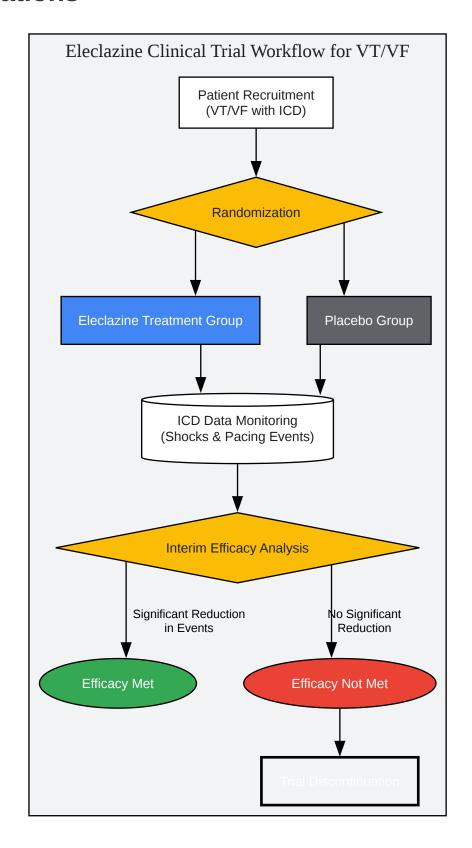
Key Experiment: Assessment of Efficacy in the VT/VF Clinical Trial

While the full protocol is proprietary, the fundamental methodology for assessing the primary efficacy endpoint in the VT/VF trial would have involved the following steps:

- Patient Enrollment: Patients with a history of VT or VF and an implanted ICD were recruited for the study.
- Randomization: Participants were randomly assigned to receive either electazine or a matching placebo in a double-blind manner.
- Treatment Period: Patients received the assigned treatment for a predefined duration.
- Data Collection: ICDs were interrogated at regular intervals to collect data on the number of appropriate shocks and anti-tachycardia pacing (ATP) events. These events served as the primary efficacy endpoint, indicating the occurrence of significant ventricular arrhythmias.
- Data Analysis: The event rates in the **eleclazine** group were compared to the placebo group to determine if there was a statistically significant reduction in arrhythmic events.



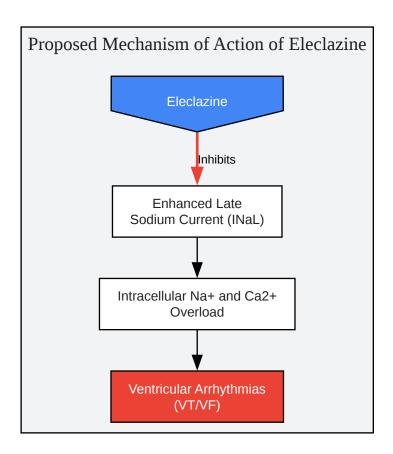
Visualizations



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Caption: Logical workflow of the **eleclazine** VT/VF clinical trial leading to its discontinuation.



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Caption: Signaling pathway illustrating the intended therapeutic action of **eleclazine**.

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